Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
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Overview
Description
Benzonitrile, 4,4’-carbonohydrazonoylbis-(9CI): is a chemical compound with the molecular formula C15H10N4 It is a derivative of benzonitrile and is known for its unique structure, which includes two benzonitrile groups connected by a carbonohydrazonoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Methods: Benzonitrile, 4,4’-carbonohydrazonoylbis-(9CI) can be synthesized through the cyanation of benzene halides or toluene halides with ammonia.
Green Synthesis: A novel green synthesis route involves the use of ionic liquids as recycling agents. For example, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride using ionic liquids has been reported.
Industrial Production Methods: Industrial production methods for benzonitrile derivatives often involve the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile derivatives can undergo oxidation reactions to form various products.
Reduction: Reduction reactions can convert benzonitrile derivatives into corresponding amines.
Substitution: Substitution reactions involving benzonitrile derivatives can lead to the formation of N-substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like phenylmagnesium bromide and methanol are used in substitution reactions.
Major Products:
Oxidation: Benzoic acid and other oxidized derivatives.
Reduction: Benzylamine and other amine derivatives.
Substitution: N-substituted benzamides and other substituted products.
Scientific Research Applications
Chemistry: Benzonitrile, 4,4’-carbonohydrazonoylbis-(9CI) is used as a precursor in the synthesis of various organic compounds, including dyes, pesticides, and pharmaceuticals .
Biology: In biological research, benzonitrile derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Industry: In the industrial sector, benzonitrile derivatives are used in the production of advanced coatings and materials .
Mechanism of Action
The mechanism of action of benzonitrile, 4,4’-carbonohydrazonoylbis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The carbonohydrazonoyl linkage plays a crucial role in its reactivity and binding affinity. The compound can form coordination complexes with transition metals, which are useful in various catalytic processes .
Comparison with Similar Compounds
Benzonitrile: A simpler derivative with a single nitrile group.
4-Hydroxybenzonitrile: A derivative with a hydroxyl group attached to the benzene ring.
Benzaldehyde: A related compound with an aldehyde group instead of a nitrile group.
Uniqueness: Benzonitrile, 4,4’-carbonohydrazonoylbis-(9CI) is unique due to its carbonohydrazonoyl linkage, which imparts distinct chemical properties and reactivity compared to simpler benzonitrile derivatives .
Properties
Molecular Formula |
C15H10N4 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
4-[C-(4-cyanophenyl)carbonohydrazonoyl]benzonitrile |
InChI |
InChI=1S/C15H10N4/c16-9-11-1-5-13(6-2-11)15(19-18)14-7-3-12(10-17)4-8-14/h1-8H,18H2 |
InChI Key |
RFAPHVOUXOSUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=NN)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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